molecular formula C17H23NO3S B2942403 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one CAS No. 1396888-94-0

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2942403
CAS No.: 1396888-94-0
M. Wt: 321.44
InChI Key: QJSSWEFPPGHIIY-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[35]nonan-2-yl)-3-(phenylthio)propan-1-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[35]nonane ring system, which includes both oxygen and nitrogen atoms, and a phenylthio group attached to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This step typically involves the reaction of a phenylthiol with a suitable leaving group on the spirocyclic core.

    Formation of the Propanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the sulfur atom in the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the propanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where the phenylthio moiety is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, amines, acetone, and dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and exploring new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds and spirocyclic structures.

    Industry: The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also interact with various receptors or ion channels, modulating their function. Detailed studies on the compound’s mechanism of action are necessary to fully understand its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one stands out due to its combination of a spirocyclic core with both oxygen and nitrogen atoms and a phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)8-9-22-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSSWEFPPGHIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CCSC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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